1-Methoxy-6-bromoisoquinoline
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Overview
Description
1-Methoxy-6-bromoisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the first position and a bromine atom at the sixth position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-6-bromoisoquinoline can be synthesized through several methods. One common approach involves the bromination of 1-methoxyisoquinoline. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the sixth position. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-6-bromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted isoquinolines with various functional groups.
- Quinoline derivatives through oxidation.
- Dehalogenated isoquinolines through reduction.
Scientific Research Applications
1-Methoxy-6-bromoisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methoxy-6-bromoisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The methoxy and bromine substituents can influence the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
1-Methoxyisoquinoline: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
6-Bromoisoquinoline: Lacks the methoxy group, which can affect its solubility and reactivity.
Isoquinoline: The parent compound without any substituents, serving as a basic structure for various derivatives.
Uniqueness: 1-Methoxy-6-bromoisoquinoline is unique due to the presence of both methoxy and bromine substituents, which confer distinct chemical properties and reactivity. This dual substitution pattern allows for selective functionalization and diverse applications in synthetic chemistry and biological research .
Properties
IUPAC Name |
6-bromo-1-methoxyisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-9-3-2-8(11)6-7(9)4-5-12-10/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSUFWUXOVNEER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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